1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regiospecific Synthesis and Crystal Structure : The synthesis of related compounds with structural similarities to “1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” has been studied. For example, Kumarasinghe et al. (2009) investigated the synthesis of a similar compound, noting the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Conformation and Hydrogen Bonding : The compound and its derivatives exhibit complex hydrogen-bonded framework structures, as explored by Asma et al. (2018). They found that these structures contain multiple hydrogen-bond types, which are significant for the compound's applications in various fields (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).
Nonlinear Optical Properties : Tamer et al. (2015) conducted a combined experimental and theoretical study on a molecule structurally related to “this compound”, focusing on its nonlinear optical properties. Their findings contribute to understanding the electronic properties of these types of molecules (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Auxin Activities and Antiblastic Properties : Yue et al. (2010) studied the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a related compound, and its transformation into pyrazole carboxylic acid. They found that the new compounds exhibited varying levels of auxin activity and some showed antiblastic properties to wheat germ (Yue, Mu, Zhang-Qi, Ting, & Lv, 2010).
Anticoagulant Intermediate : Wang et al. (2017) reported on a compound closely related to “this compound” used as an important intermediate in the synthesis of the anticoagulant apixaban. This highlights the potential pharmaceutical applications of such compounds (Wang, Suo, Zhang, Hou, & Li, 2017).
Antiinflammatory, Analgesic, and Other Activities : Menozzi et al. (1994) explored derivatives of 1H-pyrazole-4-carboxylic acid and found that some exhibited strong antiinflammatory and analgesic activities, as well as antipyretic and in vitro platelet antiaggregating effects, which could be relevant for medical applications (Menozzi, Mosti, Schenone, D'Amico, Falciani, & Filippelli, 1994).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-11(12(15)16)7-13-14(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFGKGZYCXLEGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379830 | |
Record name | 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187998-64-7 | |
Record name | 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.